![molecular formula C18H20ClN3O4 B4237720 N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4237720.png)
N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. In
Mechanism of Action
N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a selective inhibitor of BTK, which plays a crucial role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon the binding of antigens to the B-cell receptor. The activation of BTK leads to the activation of downstream signaling pathways, which ultimately leads to B-cell proliferation and survival. The inhibition of BTK by N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide are primarily related to its inhibition of BTK. The inhibition of BTK leads to the suppression of B-cell proliferation and survival, which can be beneficial in the treatment of B-cell malignancies. However, the inhibition of BTK can also lead to adverse effects, such as increased susceptibility to infections, due to the role of BTK in the immune system.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is its selectivity for BTK, which makes it a useful tool in studying the role of BTK in various biological processes. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its efficacy in the treatment of B-cell malignancies.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide. One of the significant directions is the development of more potent and selective inhibitors of BTK, which can be used in the treatment of B-cell malignancies. Another direction is the study of the role of BTK in other biological processes, such as autoimmune diseases and inflammatory disorders. Furthermore, the use of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide in combination with other drugs can also be explored to enhance its efficacy in the treatment of B-cell malignancies.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide is a chemical compound that has potential applications in various scientific research fields, particularly in the treatment of B-cell malignancies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide have been discussed in this paper. Further studies are needed to determine the efficacy and safety of this compound in the treatment of B-cell malignancies and other diseases.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide has potential applications in various scientific research fields. One of the significant applications of this compound is in the treatment of B-cell malignancies. BTK plays a crucial role in B-cell receptor signaling, and the inhibition of BTK can lead to the suppression of B-cell proliferation and survival, making it a potential target for the treatment of B-cell malignancies.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(3-methoxypropylamino)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-12-14(19)5-3-6-15(12)21-18(23)13-7-8-16(17(11-13)22(24)25)20-9-4-10-26-2/h3,5-8,11,20H,4,9-10H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYBFSYBLMVYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)NCCCOC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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